molecular formula C₁₈H₂₀KNO₁₁S B1140080 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt CAS No. 210357-38-3

4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt

Cat. No. B1140080
M. Wt: 497.51
InChI Key:
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Description

Synthesis Analysis

4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt and related compounds are synthesized through various chemical reactions, involving condensation processes, protective group strategies, and sulfation techniques to achieve high specificity and yield. For instance, the synthesis process often begins with the peracetylated glycosyl chlorides condensation with the sodium salt of 4-methylumbelliferone in a suitable solvent like N,N-dimethylformamide, leading to high-yield products suitable for biochemical assays (Delmotte, Privat, & Monsigny, 1975). Additionally, innovative synthesis routes have been developed to improve the efficiency and outcome of the synthesis, providing valuable tools for research and diagnostic applications (Pertel, Kakayan, & Seryi, 2018).

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt reflects its unique chemical properties, which make it an effective substrate in biochemical assays. The structural analyses, including X-ray diffraction, have been utilized to determine the crystal structure and molecular configuration, providing insights into its interaction mechanisms with various enzymes and proteins (Hu, Zhang, Oliver, & Serianni, 2011).

Chemical Reactions and Properties

This compound participates in specific chemical reactions, particularly enzymatic hydrolysis, where it acts as a substrate for enzymes like N-acetyl-α-D-glucosaminidase. The release of 4-methylumbelliferone upon hydrolysis under enzymatic action serves as a fluorescent marker, enabling the quantification and analysis of enzyme activities in various research settings (Chow & Weissmann, 1981).

Scientific Research Applications

Biochemical Assays and Enzyme Studies

One of the primary applications of this compound is in the fluorimetric determination of enzyme activities, specifically N-acetyl-β-D-hexosaminidase, which plays a crucial role in the degradation of glycoproteins and glycolipids. For instance, the study by Tassi et al. (2006) utilized fluorogenic substrates, including 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside and its 6-sulfate derivative, to evaluate the activity and isoenzyme composition of N-acetyl-β-D-hexosaminidase in the seminal plasma of fertile and infertile men, revealing significant differences in isoenzyme composition between the two groups Tassi, A., Angelini, A., Beccari, T., & Capodicasa, E. (2006). Clinical Chemistry and Laboratory Medicine (CCLM).

Synthetic Chemistry and Material Science

In synthetic chemistry, derivatives of 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-β-D-glucopyranoside are used for the synthesis of complex sugar molecules. An example includes the work by Bélot and Jacquinet (2000), who described the synthesis of chondroitin 6-sulfate trisaccharide derivatives, highlighting the utility of such compounds in synthesizing biologically relevant molecules Bélot, F., & Jacquinet, J. (2000). Carbohydrate Research.

Cellular and Molecular Biology

The compound's application extends to cellular and molecular biology, where it is used to investigate lysosomal storage disorders, such as Sandhoff disease and GM2-gangliosidosis. Yamato et al. (2004) demonstrated the use of 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside and its sulfo derivative for diagnosing canine GM2-gangliosidosis using blood and cerebrospinal fluid, showcasing the compound's role in developing diagnostic assays for genetic disorders Yamato, O., Satoh, H., Matsuki, N., Ono, K., Yamasaki, M., & Maede, Y. (2004). Journal of Veterinary Diagnostic Investigation.

Safety And Hazards

The search results did not provide specific information about the safety and hazards of 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt.


Future Directions

The compound has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with GM2 gangliosidoses3. This suggests potential applications in the diagnosis and study of these and possibly other related conditions. However, the search results did not provide specific information about future directions for this compound.


properties

IUPAC Name

potassium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSZCFCWZWWIHC-SZSLDHOESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20KNO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt

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